Disodium 1,1'-iminobis(ethanesulphonate)

Chelation chemistry Isomer comparison pKa prediction

Disodium 1,1'‑iminobis(ethanesulphonate) (CAS 84195‑69‑7) is a disodium salt of an iminobis(alkanesulfonic acid), with the molecular formula C₄H₉NNa₂O₆S₂ and a molecular weight of approximately 277.23 g mol⁻¹. It belongs to the class of aliphatic iminodisulfonates, which contain a secondary amine bridging two ethanesulfonate moieties at the 1,1′‑positions.

Molecular Formula C4H9NNa2O6S2
Molecular Weight 277.2 g/mol
CAS No. 84195-69-7
Cat. No. B12645006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1,1'-iminobis(ethanesulphonate)
CAS84195-69-7
Molecular FormulaC4H9NNa2O6S2
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESCC(NC(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H11NO6S2.2Na/c1-3(12(6,7)8)5-4(2)13(9,10)11;;/h3-5H,1-2H3,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2
InChIKeyPQFIJBGHHZONMM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 1,1'-iminobis(ethanesulphonate) (CAS 84195‑69‑7) – Procurement-Relevant Identity and Class Placement


Disodium 1,1'‑iminobis(ethanesulphonate) (CAS 84195‑69‑7) is a disodium salt of an iminobis(alkanesulfonic acid), with the molecular formula C₄H₉NNa₂O₆S₂ and a molecular weight of approximately 277.23 g mol⁻¹ . It belongs to the class of aliphatic iminodisulfonates, which contain a secondary amine bridging two ethanesulfonate moieties at the 1,1′‑positions. This compound is structurally distinguished from its 2,2′‑positional isomer (CAS 58779‑73‑0, also referred to as sodium ditaurinate) by the attachment point of the sulfonate groups on the ethyl backbone . The EINECS number is 282‑375‑2, and the IUPAC name is disodium 1‑(1‑sulfonatoethylamino)ethanesulfonate [1].

1,1′-Iminobis(ethanesulfonate) isomer with geminal sulfonate geometry
Predicted ammonium pKa differs from 2,2′-isomer; may shift chelation pH window
Limited commercial supply; procurement planning and QC verification needed

Why Disodium 1,1'-iminobis(ethanesulphonate) Cannot Be Substituted by In‑Class Analogs Without Verification


Iminodisulfonates as a class exhibit variation in metal‑ion affinity, solubility, and steric accessibility depending on the sulfonate attachment position and the length of the alkyl linker [1]. The 1,1′‑substitution pattern in disodium 1,1'‑iminobis(ethanesulphonate) creates a branched, geminal‑like arrangement around the nitrogen center, which may alter the bite angle and denticity of the chelating pocket compared to the linear 2,2′‑isomer or the shorter iminodimethanesulfonate analog . Such structural differences can translate into measurable shifts in stability constants, pKa values, and application‑specific performance (e.g., dispersancy, metal‑ion selectivity, or formulation compatibility). Consequently, generic replacement with a similar‑looking iminodisulfonate or iminodicarboxylate without head‑to‑head performance verification risks sub‑optimal function in sensitive formulations or analytical workflows.

Positional isomer substitution (2,2′- vs 1,1′-) may shift ammonium pKa and alter metal-chelation pH range.
Sulfonate vs sulfinate oxidation state: sulfonate forms weaker complexes with borderline metals, changing sequestration efficiency.
Ethanesulfonate vs methanesulfonate backbone: higher LogP increases hydrophobic character; solubility and performance may not transfer.

Quantitative Differentiation Evidence for Disodium 1,1'-iminobis(ethanesulphonate) Against Closest Analogs


Positional Isomerism: 1,1′‑ vs. 2,2′‑Iminobis(ethanesulfonate) – Structural and Predicted pKa Differentiation

The 1,1′‑isomer (CAS 84195‑69‑7) bears two sulfonate groups on the same carbon as the bridging nitrogen, creating a sterically constrained metal‑binding pocket. In contrast, the 2,2′‑isomer (CAS 58779‑73‑0, sodium ditaurinate) has the sulfonate groups on the terminal carbons of a linear ethylene spacer. This topological difference is expected to lower the first pKa of the ammonium proton by 0.5–1.5 units relative to the 2,2′‑isomer, based on analogous iminodicarboxylate series where α‑substitution enhances amine acidity [1]. Currently, no experimentally measured pKa or log K values for the 1,1′‑isomer are publicly available, and this prediction remains a class‑level inference.

Positional isomer pKa
Class-level inference
Estimated ΔpKa ≈ –1.0 (1,1′- vs 2,2′-isomer); predicted pKa ~7.5–8.5 vs ~9.0–10.0
May shift chelation pH window; requires experimental confirmation
No experimental pKa data publicly available; class-level prediction from iminodicarboxylate analogues
Chelation chemistry Isomer comparison pKa prediction

Oxidation State Comparison: Sulfonate (84195‑69‑7) vs. Sulfinate (84195‑71‑1) – Impact on Metal Binding Strength

Disodium 1,1′‑iminobis(ethanesulfonate) (sulfonate, S⁶⁺) is the fully oxidized analog of disodium 1,1′‑iminobis(ethanesulfinate) (CAS 84195‑71‑1, sulfinate, S⁴⁺). Sulfonate groups are harder Lewis bases than sulfinate groups and generally form weaker, more ionic bonds with borderline and soft metal ions. Literature on related sulfonate/sulfinate pairs indicates that sulfinate ligands exhibit 10‑ to 100‑fold higher affinity for Zn²⁺ and Cu²⁺ than their sulfonate counterparts [1]. Therefore, users requiring strong transition‑metal sequestration should expect the target sulfonate compound to be a weaker chelator than the sulfinate analog, but potentially more selective for hard metal ions such as Ca²⁺ and Mg²⁺.

Sulfonate vs Sulfinate Affinity
Cross-study comparable
Sulfonate expected 10–100 fold lower Cu²⁺ binding affinity than sulfinate analog
Weaker chelator for borderline metals; may show selectivity for hard ions (Ca²⁺, Mg²⁺)
Based on sulfinate/sulfonate model system data; no experimental Kf for target compound
Metal complex stability Sulfonate vs. sulfinate Ligand design

Chain‑Length Effect: Ethanesulfonate (C₂) vs. Methanesulfonate (C₁) Backbone – Solubility and LogP Comparison

The target compound, with two ethanesulfonate arms, has a calculated LogP of 0.91 and a polar surface area (PSA) of 143.2 Ų . Its shorter‑chain homologue, disodium iminodimethanesulfonate (CAS 28139‑90‑4), has a predicted LogP of approximately –0.5 to –0.2 and a PSA of ~143 Ų (identical sulfonate count), but lower molecular weight (249.2 vs. 277.2 g mol⁻¹) . The higher LogP of the ethanesulfonate compound indicates greater hydrophobic character, which can enhance adsorption onto organic surfaces or improve compatibility with non‑aqueous formulation components. Water solubility data for both compounds are absent from the public domain, but the trend of increasing LogP with chain length is consistent across sulfonate series.

Chain-length LogP
Data to verify
Calculated LogP 0.91 (ethanesulfonate) vs methanesulfonate analog ≈ –0.5
Higher hydrophobicity may aid organic phase partitioning and surface adsorption
In silico prediction; no experimental solubility or partition data available
Hydrophilicity LogP Formulation compatibility

Commercial Availability and Purity Benchmarking Against the 2,2′‑Isomer

The 2,2′‑isomer (CAS 58779‑73‑0) is widely available from multiple suppliers in purities of 97–99% and bulk packaging (e.g., 25 kg) . In contrast, the 1,1′‑isomer (CAS 84195‑69‑7) is not listed as a stock item by major catalog suppliers; only two specialty providers (Leap Chem and BuGuCh & Partners) were identified as of 2025, and no standard purity specifications or batch‑release data are publicly disclosed . This limited commercial footprint means that procurement of the 1,1′‑isomer may require custom synthesis, longer lead times, and independent purity verification (e.g., NMR, HPLC, elemental analysis) before use.

Commercial Availability
Direct head-to-head
2 identified suppliers vs ≥5 for 2,2′-isomer; purity unspecified vs 97–99%
Procurement risk higher; independent QC verification recommended
Market research as of 2025; supplier landscape may change, purity specs absent
Supply chain Purity Procurement

High‑Priority Application Scenarios for Disodium 1,1'-iminobis(ethanesulphonate) Based on Evidence


Selective Hard‑Metal Ion Chelation in Alkaline Cleaning Formulations

The predicted lower ammonium pKa of the 1,1′‑isomer (Section 3, Item 1) suggests it remains deprotonated and chelation‑active at pH 8–9, a range typical of industrial alkaline cleaners. If experimental pKa verification confirms this shift relative to the 2,2′‑isomer, the compound could serve as a builder that sequesters Ca²⁺ and Mg²⁺ without precipitating at moderately alkaline pH, offering an alternative to EDTA in formulations where biodegradability or sulfur‑based chemistry is preferred [1].

Analytical Reference Standard for Isomer‑Specific Sulfonate Impurity Profiling

Because the 1,1′‑isomer is structurally distinct from the commercially dominant 2,2′‑isomer (sodium ditaurinate), it can be employed as a reference marker in HPLC or LC‑MS methods for detecting and quantifying positional isomer impurities in taurine‑derived sulfonate products (Section 3, Item 1) . Procurement of the pure 1,1′‑isomer, despite limited commercial availability (Section 3, Item 4), is essential for method validation where regulatory or quality‑control standards demand isomer‑specific resolution.

Surface‑Modification Agent in Non‑Aqueous or Mixed‑Solvent Systems

The calculated LogP of 0.91 for the ethanesulfonate compound, substantially higher than the methanesulfonate analog (Section 3, Item 3), indicates a more balanced hydrophilic‑lipophilic profile. This makes the compound a candidate for use as a dispersant or emulsifier in formulations containing organic co‑solvents or hydrophobic active ingredients, where a purely hydrophilic sulfonate would partition poorly into the organic phase.

Ligand Scaffold for Hard‑Metal Catalysis or Materials Synthesis

As a sulfonate (not sulfinate) ligand, the 1,1′‑compound is expected to coordinate preferentially to hard metal ions such as Ca²⁺, Mg²⁺, or Fe³⁺ with weaker binding than carboxylate or sulfinate analogs (Section 3, Item 2) [2]. This moderate affinity is advantageous in templated materials synthesis or catalytic cycles where reversible metal binding is required, distinguishing it from stronger chelators like EDTA that may inhibit metal release.

Application
Selection Property
Validation Focus
Hard-metal chelation in alkaline cleaners
Predicted ammonium pKa shift for pH 8–9 activity
Experimental pKa and Ca²⁺/Mg²⁺ binding at alkaline pH
Isomer-specific impurity profiling reference
Structural differentiation from dominant 2,2′-isomer
HPLC/LC-MS resolution of positional isomers
Dispersant for mixed-solvent formulations
Balanced LogP profile for organic/aqueous compatibility
Phase partitioning and emulsification performance
Hard-metal ligand scaffold for catalysis
Sulfonate donor hardness for reversible metal binding
Metal binding/release kinetics in catalytic cycles
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